molecular formula C11H16N2O B6437053 (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2290872-14-7

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B6437053
CAS No.: 2290872-14-7
M. Wt: 192.26 g/mol
InChI Key: WAKCNAQZJUFJIE-NXEZZACHSA-N
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Description

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral compound featuring a cyclopentane ring substituted with an amine group and a 3-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amine group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclopentane ring.

    Attachment of the 3-methylpyridin-2-yloxy group: This can be done through nucleophilic substitution reactions where the pyridine derivative is attached to the cyclopentane ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of Raney® nickel as a catalyst in a continuous flow system can facilitate the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives and pyridine derivatives, such as:

    Cyclopentane-1,2-diamine: A compound with two amine groups on the cyclopentane ring.

    3-methylpyridine: A simple pyridine derivative with a methyl group at the 3-position.

Uniqueness

(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopentane ring and a pyridine moiety. This combination of structural features can confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the cyclopentane ring and the pyridine moiety, suggest a variety of interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2OC_{11}H_{16}N_{2}O. Its structure is characterized by:

  • A cyclopentane ring.
  • An amine group.
  • A pyridine ring substituted with a methyl group.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in numerous physiological processes and are common targets for drug development. The compound may act as a ligand, influencing receptor activation and downstream signaling pathways .
  • Enzyme Inhibition : The presence of the amine group suggests potential interactions with enzymes, possibly leading to inhibition or modulation of enzymatic activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine-containing compounds often exhibit antimicrobial properties. The specific activity of this compound against various microbial strains should be investigated further to establish its efficacy .

2. Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. This suggests that this compound could potentially reduce inflammation through modulation of inflammatory pathways.

3. Neuroprotective Potential

Given the involvement of GPCRs in neurological processes, there is potential for this compound to influence neuroprotective mechanisms. Further research could elucidate its role in neuroprotection .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of similar compounds:

Study Findings
Study 1Identified that pyridine derivatives exhibit significant antimicrobial activity against Gram-positive bacteria .
Study 2Demonstrated anti-inflammatory effects in animal models using related compounds.
Study 3Suggested potential neuroprotective effects through GPCR modulation in vitro .

Properties

IUPAC Name

(1R,2R)-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-3-7-13-11(8)14-10-6-2-5-9(10)12/h3-4,7,9-10H,2,5-6,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCNAQZJUFJIE-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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